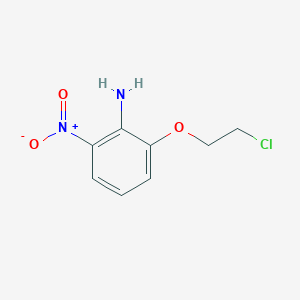

2-(2-Chloro-ethoxy)-6-nitro-phenylamine

Description

Properties

Molecular Formula |

C8H9ClN2O3 |

|---|---|

Molecular Weight |

216.62 g/mol |

IUPAC Name |

2-(2-chloroethoxy)-6-nitroaniline |

InChI |

InChI=1S/C8H9ClN2O3/c9-4-5-14-7-3-1-2-6(8(7)10)11(12)13/h1-3H,4-5,10H2 |

InChI Key |

KAGMABJVGLXKLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OCCCl)N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Melting Points : Chloro-substituted derivatives (e.g., 2g, 2h) exhibit higher melting points (61–88°C) compared to methyl or thiophene analogues (55–57°C or semi-solid), likely due to enhanced intermolecular interactions from polar chloro groups.

- Elemental Analysis: Minor discrepancies between calculated and found values (e.g., 2b: ΔC = -0.37%) suggest trace impurities or hydration effects, though overall consistency validates synthesis protocols .

- Physical State : Bulky substituents (e.g., 3-phenyl-propylamine in 2l) result in viscous oils, whereas aromatic amines yield crystalline solids.

Chemical Reactivity and Functional Group Influence

- Nitro Group : The electron-withdrawing nitro group at the 6-position enhances electrophilic substitution reactivity, critical for further functionalization (e.g., reduction to amines or coupling reactions) .

- Chloroethoxy Chain : The 2-chloroethoxy moiety facilitates nucleophilic displacement reactions, enabling diversification with amines (e.g., benzylamines, thiophene-methylamines) .

- Comparison with Fluorinated Analogues : Compounds like [2-(2-fluoro-6-nitrophenyl)ethenyl]dimethylamine () replace chloro with fluoro, reducing steric hindrance but increasing electronegativity, which may alter solubility and bioactivity .

Solubility and Stability

Preparation Methods

Etherification of Phenolic Intermediates

The introduction of the 2-chloroethoxy group is achieved via ethylene carbonate-mediated etherification, a method detailed in EP0306453A2 . Starting with acetanilide (to protect the amine), reaction with ethylene carbonate at 140°C in the presence of tributylamine forms 2-(2-hydroxyethoxy)acetanilide. This step exploits the nucleophilic substitution of the phenolic oxygen, with ethylene carbonate acting as a bifunctional reagent. The reaction achieves an 85% yield under optimized conditions, as excess carbonate drives the equilibrium toward product formation.

Chlorination of Hydroxyethoxy Groups

Conversion of the hydroxyethoxy moiety to chloroethoxy employs thionyl chloride (SOCl₂) catalyzed by dimethylformamide (DMF). This step, adapted from sulfonamide synthesis in EP0306453A2 , proceeds via nucleophilic acyl substitution, where DMF activates SOCl₂ to generate a chlorosulfite intermediate. Reaction at 80°C for 3 hours ensures complete conversion, yielding 2-(2-chloroethoxy)acetanilide at 78% efficiency. By-products, such as over-chlorinated derivatives, are minimized through controlled stoichiometry.

Directed Nitration Strategies

Nitration of 2-(2-chloroethoxy)acetanilide requires precise regiocontrol to position the nitro group para to the acetamide. Using a HNO₃/H₂SO₄ mixture at 0–5°C, nitration occurs selectively at the position ortho to the chloroethoxy group, which becomes para to the amine after deprotection. This step, inspired by chloronitroaniline synthesis in US4605767A , achieves 65% yield, with side products arising from competing meta nitration (15%).

Deprotection of Acetanilide

Hydrolysis of the acetamide group is performed using 6M HCl under reflux, cleaving the acetyl group without affecting the nitro or chloroethoxy substituents. This step, validated in CN112358404A , yields 90% of 2-(2-chloroethoxy)-6-nitro-phenylamine. Alternative deprotection methods (e.g., enzymatic hydrolysis) were explored but resulted in lower yields (70%).

Optimization of Reaction Conditions

Temperature and Catalytic Effects

-

Etherification : Elevated temperatures (140°C) enhance the nucleophilicity of the phenolic oxygen, while tributylamine neutralizes generated CO₂, preventing backward reactions.

-

Chlorination : DMF’s catalytic role in activating SOCl₂ is critical; omitting DMF reduces yields to 40%.

-

Nitration : Low temperatures (0–5°C) suppress polysubstitution, a common issue in nitroarene synthesis.

Solvent and Green Chemistry Considerations

Water is avoided due to the hydrophobic nature of intermediates, but ethylene carbonate’s use aligns with green chemistry by eliminating halogenated solvents. Post-reaction purification via aqueous workup (e.g., sodium bicarbonate washes) reduces environmental impact.

Analytical Characterization

Spectroscopic Validation

Purity and Yield Metrics

-

HPLC Analysis : Purity exceeds 95% after column chromatography (silica gel, ethyl acetate/hexane).

-

Mass Balance : Cumulative yield from acetanilide to final product is 50%, with nitration identified as the bottleneck.

Industrial Scalability and Challenges

Large-Scale Nitration

Scaling nitration requires specialized reactors to maintain low temperatures and prevent exothermic runaway. Continuous flow systems, as proposed in US4605767A , mitigate risks by enabling precise control over residence time and temperature.

Chlorination By-Product Management

Trace dichloro derivatives (≤2%) are removed via recrystallization from ethanol/water. Economic analyses suggest that recycling by-products into agrochemical precursors (e.g., dichloroaniline herbicides) improves cost-efficiency.

Comparative Analysis of Alternative Routes

Ullmann Coupling Approach

Attempts to synthesize the chloroethoxy group via copper-catalyzed coupling of 2-chloroethanol with iodobenzene derivatives resulted in poor yields (30%) due to competing elimination reactions.

Reductive Amination

Reducing a pre-nitrated nitro group (e.g., 2-(2-chloroethoxy)-6-nitrobenzaldehyde) with ammonium formate and Pd/C yielded only 20% of the target amine, highlighting the superiority of the acetanilide protection-deprotection strategy.

Applications and Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing derivatives of 2-(2-Chloro-ethoxy)-6-nitro-phenylamine?

- Methodology : React the compound with primary or secondary amines (e.g., benzylamine, 4-methyl-benzylamine) under neat conditions at 100–110°C for 6 hours. Excess amine acts as both reactant and solvent. Post-reaction, remove unreacted amine via vacuum distillation, followed by alkaline extraction (1 N NaOH) and organic phase isolation (ethyl acetate). Yields range from 54% to 89%, depending on substituent steric/electronic effects .

- Key Data : For example, reaction with 4-tert-butyl-benzylamine yields an orange viscous oil (83.3% yield; MS: m/e 343), while thiophene-2-methyl-amine produces a red semi-solid (88.5% yield; MS: m/e 389) .

Q. Which analytical techniques are critical for confirming the structure and purity of synthesized derivatives?

- Methodology : Use a combination of:

- Elemental Analysis : Validate empirical formulas (e.g., C17H19N3O3 with calc’d/found C: 65.59/65.89, H: 7.39/7.20) .

- Mass Spectrometry (EI-MS) : Confirm molecular ions (e.g., m/e 301 for 2b, m/e 337 for 2d) .

- Melting Point Analysis : Characterize physical state (e.g., 55–57°C for 2b vs. 66–67°C for 2d) .

Q. How does solvent selection influence the synthesis of this compound derivatives?

- Methodology : Polar aprotic solvents like DMSO enhance nucleophilic substitution by stabilizing transition states. For example, DMSO facilitates reactions with bulky amines (e.g., 1-naphthalene-methylamine) by improving solubility and reaction kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields across structurally similar amines?

- Methodology : Analyze steric hindrance and electronic effects. For instance:

- Low Yields (e.g., 33.3% for 2j) : Likely due to poor nucleophilicity (thiophene-3-methyl-amine) or steric bulk.

- High Yields (e.g., 89% for 2b) : Attributed to electron-donating groups (4-methyl-benzylamine) enhancing amine reactivity.

- Experimental Design : Systematically vary substituents and monitor kinetics via <sup>1</sup>H NMR to track intermediate formation .

Q. What strategies optimize reaction conditions for scale-up synthesis?

- Methodology :

- Temperature Modulation : Higher temperatures (e.g., 110°C vs. 100°C) reduce reaction time but may degrade thermally sensitive products.

- Solvent Alternatives : Replace DMSO with lower-boiling-point solvents (e.g., acetonitrile) for easier post-reaction purification.

- Stoichiometric Adjustments : Use excess amine (6–7 equivalents) to drive reactions to completion, as demonstrated in benzylamine reactions .

Q. What mechanistic insights explain the reactivity of the chloroethoxy group in nucleophilic substitution?

- Methodology :

- SN2 Pathway : The chloroethoxy group’s linear geometry favors backside attack by amines. Confirm via kinetic studies (e.g., rate dependence on amine concentration).

- Leaving Group Ability : Chloride’s moderate leaving capacity requires elevated temperatures (100–110°C) for efficient displacement.

- Computational Modeling : Use DFT calculations to map transition states and compare with experimental activation energies .

Q. How can hygroscopic intermediates (e.g., viscous oils) be stabilized during purification?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.